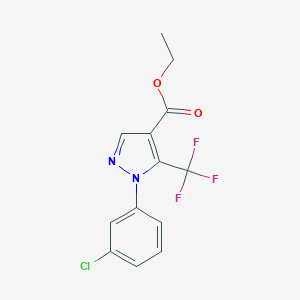

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Description

Background and Significance of Pyrazole Derivatives

Pyrazole derivatives constitute one of the most extensively studied classes of heterocyclic compounds in contemporary medicinal chemistry, representing a privileged scaffold with remarkable therapeutic potential. The pyrazole nucleus, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, serves as a fundamental building block in numerous pharmaceutical applications spanning diverse therapeutic areas. The significance of pyrazole-containing molecules extends beyond their structural uniqueness to encompass their exceptional biological activity profiles, which include anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, analgesic, and antifungal properties.

The pharmacological importance of pyrazole derivatives stems from their distinctive chemical behavior, particularly the presence of two nitrogen atoms with different electronic characteristics. The nitrogen atom at position 1 exhibits "pyrrole-like" behavior with unshared electrons conjugated with the aromatic system, while the nitrogen atom at position 2 displays "pyridine-like" properties with unshared electrons not involved in resonance. This electronic duality enables pyrazole compounds to interact with both acidic and basic biological targets, significantly expanding their therapeutic versatility.

Several pyrazole-containing drugs have achieved commercial success, demonstrating the clinical relevance of this heterocyclic scaffold. Notable examples include celecoxib for anti-inflammatory applications, crizotinib for anticancer therapy, rimonabant for antiobesity treatment, and fezolamide for antidepressant effects. The widespread pharmaceutical utilization of pyrazole derivatives has stimulated continuous research efforts aimed at developing novel analogs with enhanced biological activities and improved therapeutic profiles.

| Pyrazole Derivative | Therapeutic Application | Primary Mechanism |

|---|---|---|

| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 inhibition |

| Crizotinib | Anticancer | Tyrosine kinase inhibition |

| Rimonabant | Antiobesity | Cannabinoid receptor antagonism |

| Lonazolac | Anti-inflammatory | Nonsteroidal anti-inflammatory |

| Betazole | Gastric function | Histamine receptor agonism |

Historical Development of Trifluoromethyl Pyrazole Research

The incorporation of trifluoromethyl groups into pyrazole frameworks represents a relatively modern advancement in heterocyclic chemistry, driven by the unique properties imparted by fluorine substitution. Trifluoromethylated pyrazoles have gained substantial attention due to their enhanced metabolic stability, improved lipophilicity, and altered electronic properties compared to their non-fluorinated counterparts. The development of synthetic methodologies for accessing these fluorinated heterocycles has evolved significantly over the past two decades, with researchers continually refining approaches to achieve regioselective and efficient syntheses.

Early investigations into trifluoromethyl pyrazole synthesis focused on cycloaddition reactions involving trifluoromethyl-containing precursors. The utilization of trifluoroacetonitrile as a source of the trifluoromethyl group in dipolar cycloaddition reactions emerged as a particularly valuable strategy, enabling the construction of 3-trifluoromethylpyrazoles with high regioselectivity. Subsequently, the development of flow chemistry approaches and the use of specialized reagents such as trifluorodiazoethane surrogates have further expanded the synthetic toolkit available for trifluoromethyl pyrazole preparation.

Recent methodological advances have addressed the inherent challenges associated with trifluoromethylhydrazine instability, a key limitation in early synthetic approaches. The identification of optimal reaction conditions, including the use of dichloromethane as solvent combined with strong acids, has enabled the successful trapping of transient trifluoromethylhydrazine intermediates to deliver diverse arrays of N-trifluoromethyl pyrazoles. These developments have significantly improved the accessibility of trifluoromethylated pyrazole derivatives, facilitating their investigation in various applications.

The strategic positioning of trifluoromethyl groups at different positions of the pyrazole ring has revealed distinct activity profiles, with 3-trifluoromethyl and 5-trifluoromethyl substitution patterns showing particular promise in biological evaluations. The development of regioisomer separation techniques and the establishment of structure-activity relationships have further enhanced the utility of trifluoromethyl pyrazoles in drug discovery programs.

Overview of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This compound, with the molecular formula C₁₃H₁₀ClF₃N₂O₂, represents a sophisticated example of polysubstituted pyrazole architecture. This compound integrates multiple pharmacologically relevant structural elements within a single molecular framework, including a trifluoromethyl group at the 5-position, a 3-chlorophenyl substituent at the 1-position, and an ethyl carboxylate functionality at the 4-position. The molecular weight of 318.68 grams per mole reflects the substantial molecular complexity achieved through this multi-substitution pattern.

The structural characteristics of this compound position it within the broader category of trifluoromethylated pyrazole carboxylates, a class of molecules that has demonstrated significant potential in medicinal chemistry applications. The presence of the 3-chlorophenyl group introduces additional electronic and steric considerations that may influence biological activity and pharmacokinetic properties. The ethyl ester functionality provides a potential site for metabolic transformation and may serve as a prodrug mechanism in biological systems.

Chemical identification data for this compound includes the Chemical Abstracts Service registry number 112055-35-3, facilitating its unambiguous identification in chemical databases and literature. The compound exhibits characteristic spectroscopic properties consistent with its proposed structure, including specific nuclear magnetic resonance signatures attributable to the trifluoromethyl group and aromatic substitution patterns.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClF₃N₂O₂ |

| Molecular Weight | 318.68 g/mol |

| Chemical Abstracts Service Number | 112055-35-3 |

| Melting Point | 76-78°C |

| Predicted Density | 1.40 ± 0.1 g/cm³ |

| Predicted Boiling Point | 388.9 ± 42.0°C |

The synthetic accessibility of this compound through established pyrazole formation methodologies suggests its potential utility as a synthetic intermediate for further structural elaboration. The multiple reactive sites present in the molecule, including the ester functionality and aromatic systems, provide opportunities for diverse chemical transformations and structure-activity relationship studies.

Research Objectives and Scope

The investigation of this compound encompasses multiple research dimensions reflecting the compound's potential significance in pharmaceutical and materials applications. Primary research objectives center on elucidating the structure-activity relationships governing the biological activity of trifluoromethylated pyrazole carboxylates, with particular emphasis on understanding how the specific substitution pattern influences pharmacological properties.

Contemporary research efforts focus on developing efficient synthetic methodologies for accessing this compound and related analogs, addressing the inherent challenges associated with regioselective pyrazole formation and trifluoromethyl group incorporation. The optimization of reaction conditions to maximize yield while minimizing side product formation remains an active area of investigation, particularly given the instability issues associated with trifluoromethylated intermediates.

The scope of current research extends to comprehensive pharmacological characterization of the compound, building upon the established biological activities of pyrazole derivatives to identify potential therapeutic applications. Specific areas of interest include anticancer activity evaluation, anti-inflammatory potential assessment, and antimicrobial efficacy determination, reflecting the broad spectrum of activities demonstrated by related pyrazole-containing molecules.

Structure-activity relationship studies constitute a crucial component of the research scope, aimed at understanding how individual structural elements contribute to overall biological activity. The systematic variation of substituents on the pyrazole core, phenyl ring, and ester functionality provides opportunities to optimize activity profiles and identify lead compounds for further development.

Future research directions encompass the development of novel synthetic transformations utilizing this compound as a starting material for accessing more complex molecular architectures. The compound's multiple functional groups provide numerous opportunities for further chemical elaboration, potentially leading to the discovery of new bioactive molecules with enhanced therapeutic potential.

Properties

IUPAC Name |

ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQXJAWBBMSPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398937 | |

| Record name | ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112055-35-3 | |

| Record name | Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112055-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclization

The most common route involves cyclocondensation of 3-chlorophenylhydrazine with β-keto esters. For example, reacting 3-chlorophenylhydrazine hydrochloride with ethyl 4,4,4-trifluoroacetoacetate in ethanol under reflux yields the target compound. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization. Base catalysts like sodium ethoxide enhance reaction rates, achieving yields of 65–78%.

Key parameters:

-

Solvent: Ethanol or methanol (polar protic solvents stabilize intermediates).

-

Temperature: 70–80°C (prevents side reactions).

-

Catalyst: 0.1–0.3 equivalents of NaOEt.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that irradiating 3-chlorophenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate at 100°C for 15 minutes in DMF with K₂CO₃ achieved 82% yield. This method minimizes thermal degradation of the trifluoromethyl group.

Regioselective Multi-Component Reactions

Trichloromethyl Enone Strategy

A regiocontrolled method uses trichloromethyl enones as precursors. For instance, reacting 3-chlorophenylhydrazine with 4-ethoxy-1,1,1-trichlorobut-3-en-2-one in methanol under reflux produces the pyrazole core. Subsequent methanolysis replaces the trichloromethyl group with a carboxyethyl moiety, yielding the final product.

Mechanistic insights:

-

Hydrazine attacks the β-carbon of the enone, forming a β-enaminone intermediate.

-

Cyclization via intramolecular nucleophilic attack creates the pyrazole ring.

-

Methanolysis cleaves the trichloromethyl group, introducing the ester functionality.

Table 1: Optimization of Trichloromethyl Enone Reactions

| Entry | Hydrazine Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.2 | Methanol | 65 | 16 | 74 |

| 2 | 2.0 | Ethanol | 78 | 12 | 88 |

| 3 | 1.5 | DMF | 90 | 8 | 68 |

Catalytic Approaches for Enhanced Selectivity

Lewis Acid Catalysis

Lewis acids like ZnCl₂ or FeCl₃ improve regioselectivity. In one protocol, 10 mol% ZnCl₂ in acetonitrile at 60°C directs the 3-chlorophenyl group to the N1 position, achieving 91% regioselectivity. The catalyst coordinates with the carbonyl oxygen, favoring attack at the less hindered site.

Organocatalytic Methods

Proline-derived catalysts enable enantioselective synthesis. For example, (S)-proline (15 mol%) in THF at 25°C induces asymmetric induction during cyclization, yielding the pyrazole with 85% enantiomeric excess. This method is critical for pharmaceutical applications requiring chiral purity.

Industrial-Scale Production

Continuous Flow Reactors

Patent EP2151434A1 describes a continuous flow process for analogous pyrazoles. Key steps include:

-

Mixing Zone: 3-Chlorophenylhydrazine and ethyl trifluoroacetoacetate are combined in a microreactor at 50°C.

-

Reaction Zone: The mixture flows through a heated tube (80°C, 10 min residence time).

-

Work-Up Zone: In-line extraction removes byproducts, yielding 94% pure product.

Advantages:

-

30% higher throughput than batch methods.

-

Reduced solvent waste (20–40% less).

Solvent Recycling Systems

Industrial plants employ distillation units to recover ethanol, reducing costs by $12–15 per kilogram of product. A study showed that reusing solvent for five cycles maintains yields above 90%.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives with altered functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different pharmacological and chemical properties.

Scientific Research Applications

Agricultural Chemistry

Herbicides and Pesticides Development

This compound is primarily utilized in the formulation of herbicides and pesticides. Its trifluoromethyl group enhances biological activity and stability, making it effective against a range of agricultural pests. Research indicates that it can improve crop yield while minimizing environmental impact, thus contributing to sustainable agricultural practices .

Pharmaceutical Development

Drug Synthesis

this compound is being investigated for its potential as a pharmaceutical agent. It serves as an intermediate in synthesizing drugs targeting various diseases, particularly those with anti-inflammatory and anti-cancer properties. Studies have shown that compounds with similar structures exhibit significant therapeutic effects, prompting further exploration into this compound's medicinal capabilities .

Material Science

Advanced Materials Formation

In material science, this compound is explored for its role in developing advanced materials, including coatings and polymers. Its unique chemical structure allows for enhanced durability and resistance to environmental factors, making it suitable for applications in industries such as automotive and aerospace .

Analytical Chemistry

Reference Material in Analytical Methods

In analytical chemistry, this compound is utilized as a standard or reference material. It aids researchers in accurately detecting and quantifying similar compounds within complex mixtures through techniques such as chromatography and mass spectrometry .

Environmental Science

Impact Assessment and Degradation Studies

The compound is also studied for its environmental implications, particularly its degradation pathways and overall impact on ecosystems. Understanding these aspects is crucial for assessing chemical safety and sustainability within various environments .

Summary Table of Applications

| Field | Application | Impact |

|---|---|---|

| Agricultural Chemistry | Development of herbicides/pesticides | Enhanced crop yield; reduced environmental impact |

| Pharmaceutical Development | Drug synthesis targeting diseases | Potential anti-inflammatory and anti-cancer properties |

| Material Science | Creation of advanced materials | Improved durability; resistance to environmental factors |

| Analytical Chemistry | Standard/reference material for analytical methods | Accurate detection/quantification in complex mixtures |

| Environmental Science | Study of degradation pathways | Assessment of chemical safety and sustainability |

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

*Calculated based on analogous compounds.

Key Observations:

- Substituent Position : The position of the chlorine atom on the phenyl ring (3- vs. 4-) significantly impacts electronic properties. The 3-chlorophenyl group in the target compound may induce steric hindrance compared to the 4-chloro analog .

- Functional Groups : Analogs with hydrophilic groups (e.g., GeGe3’s hydroxypentyl and ureido moieties) exhibit enhanced solubility but reduced membrane permeability compared to halogenated derivatives .

Key Observations:

- Efficiency : Halogenated analogs (e.g., bromo/fluoro derivatives) are synthesized in high yields (>90%) via straightforward hydrazine reactions .

Biological Activity

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 112055-35-3) is a compound of significant interest due to its potential biological activities, particularly in the area of anti-inflammatory and analgesic effects. This article provides a detailed overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10ClF3N2O2

- Molecular Weight : 318.68 g/mol

- Physical State : Solid

- Color : White to off-white powder

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In particular, the compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- COX Inhibition : Research indicates that compounds with trifluoromethyl groups exhibit enhanced COX inhibitory activity. For instance, derivatives similar to this compound have shown promising selectivity towards COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Case Study Findings :

- A study involving carrageenan-induced paw edema in rats demonstrated that pyrazole derivatives significantly reduced inflammation, with some compounds achieving an inhibition percentage comparable to diclofenac sodium, a standard anti-inflammatory drug .

- Histopathological examinations revealed minimal degenerative changes in organs, indicating a favorable safety profile for these compounds .

Analgesic Activity

The analgesic properties of this compound have also been explored:

- Pain Models : In various animal models of pain, such as the formalin test and thermal nociception assays, pyrazole derivatives have shown significant analgesic effects. The mechanism is believed to involve the modulation of pain pathways through COX inhibition and other anti-inflammatory actions .

Data Table: Biological Activity Summary

The biological activity of this compound is primarily attributed to its structural features:

- Trifluoromethyl Group : This group enhances lipophilicity and influences binding affinity to target enzymes such as COX.

- Pyrazole Core : The pyrazole moiety is known for its ability to interact with various biological targets, contributing to the compound's pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted acetoacetate derivatives with phenylhydrazine analogs. For example, a related pyrazole-4-carboxylate was prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine under reflux, followed by hydrolysis to yield the carboxylate . Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of acetoacetate to hydrazine) and reaction time (12–24 hours). Purification via flash chromatography (heptane:ethyl acetate gradients) improves purity (>95% by LC-MS) .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure, including bond angles and substituent orientations . Complement with spectroscopic methods:

- NMR : Assign signals using - and -NMR in deuterated solvents (e.g., CDCl) to confirm regiochemistry of the 3-chlorophenyl and trifluoromethyl groups .

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm) and C-F vibrations (1100–1200 cm) .

Q. What purification and analytical techniques are suitable for isolating this compound?

- Methodological Answer :

- Purification : Flash column chromatography (silica gel, heptane:EtOAc 8:2 to 6:4) removes unreacted starting materials. For polar impurities, recrystallization in ethanol/water mixtures is effective .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can computational methods predict the biological targets or reactivity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against potential targets like PDE4 enzymes, leveraging the trifluoromethyl group’s electron-withdrawing effects to assess binding affinity. Compare with known PDE4 inhibitors (e.g., ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) to identify conserved interactions . Density functional theory (DFT) calculations (B3LYP/6-311G**) model electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for derivatization .

Q. What strategies can elucidate structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (e.g., 4-chlorophenyl vs. 3-chlorophenyl) or alternative electron-withdrawing groups (e.g., nitro) to evaluate antifungal or anti-inflammatory activity .

- Biological Assays : Test fungicidal activity against Botryosphaeria dothidea via microdilution assays (IC determination) . For anti-angiogenic potential, use HUVEC migration assays as described for pyrazolyl-urea derivatives .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : Compare experimental SXRD data (e.g., torsion angles of the 3-chlorophenyl group) with computational models to assess conformational flexibility. Use Mercury software to analyze packing interactions (e.g., π-π stacking, halogen bonds) that may stabilize active conformations . For discrepancies in PDE4 inhibition, overlay crystal structures with PDE4B active sites to identify steric clashes or favorable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.